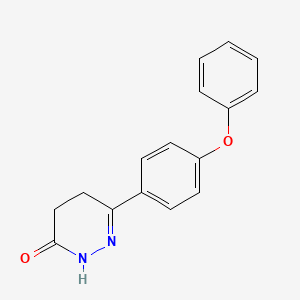

6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a phenoxyphenyl group attached to a dihydropyridazinone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 4-phenoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired dihydropyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Table 1: Synthetic Routes and Yields

Substitution Reactions

The N-2 and C-6 positions are amenable to functionalization:

-

N-2 Substitution : Reacts with alkyl/aryl halides (e.g., 2,4-dinitrophenyl chloride) to introduce diverse substituents, enhancing pharmacological activity .

-

C-6 Modification : Electrophilic aromatic substitution at the phenoxy ring is limited due to steric hindrance, but Friedel-Crafts acylation has been achieved with succinic anhydride .

Table 2: Key Substituted Derivatives

Oxidation and Reduction

-

Oxidation : Treatment with MnO₂ or H₂O₂ converts the 4,5-dihydropyridazinone to a fully aromatic pyridazinone, enhancing electrophilicity .

-

Reduction : Hydrogenation over PtO₂ reduces the 4,5-double bond, yielding tetrahydropyridazinones with retained anti-inflammatory activity (e.g., 58% edema inhibition at 50 mg/kg) .

Table 3: Redox Behavior

Cyclization and Heterocycle Formation

The dihydropyridazinone core participates in cyclocondensation:

-

With Semicarbazide : Forms selenadiazolo[3,4-d]pyridazine derivatives via oxidative cyclization (SeO₂, glacial acetic acid) .

-

With PCl₃ : Generates diazaphospholo[4,5-d]pyridazines under mild conditions (0°C, CH₂Cl₂) .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

-

Antimicrobial : 2-(2-Fluorophenyl)-6-(4-phenoxyphenyl)-dihydropyridazinone shows MIC = 6.25 µg/mL against E. coli .

-

Anti-inflammatory : 2-(4-Trifluoromethoxyphenyl) derivatives inhibit COX-2 (docking score: -138.1) .

Spectroscopic Characterization

Key spectral data for structural confirmation:

Aplicaciones Científicas De Investigación

Chemical Characteristics

Molecular Formula : C16H14N2O2

Molecular Weight : 266.29 g/mol

CAS Number : 39499-57-5

The compound is characterized by a pyridazinone core structure, which is known for its diverse biological activities. Its phenoxyphenyl substituent contributes to its interaction with biological targets.

Research indicates that 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one exhibits significant biological activities, particularly as an anti-inflammatory and analgesic agent.

Anti-inflammatory Properties

A study conducted by Khokra et al. (2014) focused on the synthesis and biological evaluation of various pyridazinone derivatives, including this compound. The compound demonstrated promising binding affinity towards cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The molecular docking studies revealed that it formed multiple hydrogen bonds with the active site of COX-2, suggesting its potential as an anti-inflammatory drug candidate .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has shown analgesic effects in preclinical models. The mechanism of action appears to involve inhibition of prostaglandin synthesis, which is crucial for pain signaling pathways.

Synthesis Example

A typical synthesis pathway may include:

- Reagents : Hydrazine hydrate, 4-(4-phenoxyphenyl)-4-oxobutanoic acid.

- Conditions : Refluxing in ethanol for several hours.

- Yield : The yield can vary based on the reaction conditions but typically ranges from 50% to 70%.

Case Study 1: Anti-inflammatory Evaluation

In a study assessing the anti-inflammatory effects of various pyridazinone derivatives, this compound was evaluated alongside other derivatives. The compound exhibited a significant reduction in inflammation markers in animal models compared to control groups. The study concluded that this compound could serve as a lead for developing new anti-inflammatory drugs .

Case Study 2: Docking Studies

Another investigation involved computational docking studies using various protein targets associated with inflammation and pain pathways. The results indicated that this compound had one of the highest binding affinities among tested compounds for COX-2 and other related enzymes. This suggests a strong potential for therapeutic applications in pain management and inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

4-phenoxyphenyl derivatives: Compounds like 4-phenoxyphenylacetic acid and 4-phenoxyphenylhydrazine share structural similarities.

Pyridazinone derivatives: Other pyridazinone compounds, such as 4,5-dihydro-3(2H)-pyridazinone, exhibit comparable chemical properties.

Uniqueness

6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its phenoxyphenyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and development.

Actividad Biológica

6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate phenylhydrazines with succinic anhydride and aroylpropionic acids. The resulting compound features a pyridazinone core, which is known for its pharmacological versatility. The molecular formula for this compound is C16H14N2O2, with a molecular weight of 266.29 g/mol .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vivo studies using the carrageenan-induced rat paw edema model demonstrated significant inhibition of paw edema volume, suggesting its potential as an anti-inflammatory agent . The compound's mechanism may involve the modulation of inflammatory mediators, although specific pathways require further elucidation.

2. Analgesic Effects

In addition to its anti-inflammatory effects, this compound has shown analgesic activity. In tests such as the acetic acid-induced writhing method, it inhibited writhing responses significantly, indicating its potential utility in pain management . Tail immersion tests further supported these findings by demonstrating increased reaction times in treated animals.

3. Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various bacterial strains. It exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with maximum zones of inhibition recorded at 32 mm and 33 mm, respectively . This suggests a promising role for the compound in treating bacterial infections.

4. Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies against several cancer cell lines revealed significant growth inhibition percentages (GI%) ranging from 62.21% to 100.14% across different types of cancer including melanoma and non-small cell lung cancer (NSCLC) . Notably, gene expression analysis indicated that certain derivatives could induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic genes like p53 and Bax while downregulating anti-apoptotic genes such as Bcl-2.

Summary of Biological Activities

Propiedades

IUPAC Name |

3-(4-phenoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16-11-10-15(17-18-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNFOMPBXKCSSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.